Cas no 116709-64-9 (2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-me)
116709-64-9 structure
Product Name:2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-me
CAS-Nr.:116709-64-9
MF:C70H112O26
MW:1369.62270545959
CID:179697
PubChem ID:3081654
Update Time:2025-04-19
2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-me Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Tetradecen-1-ol,(E)
- periplocoside D
- 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-me
- 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®
- 4-Tetradecen-1-ol
- 4-Tetradecen-1-ol, (E)-
- ACMC-20mt4o
- CTK0C1553
- CTK1D9680
- 116709-64-9
- 2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-me
-
- Inchi: 1S/C70H112O26/c1-33-25-46(75-11)57(72)65(82-33)89-42-19-22-67(9)41(26-42)17-18-43-44(67)20-23-68(10)45(43)21-24-70(68,74)40(8)88-52-30-50-63(38(6)86-52)95-96-69(32-81-50)31-51(79-15)62(39(7)94-69)92-55-28-48(77-13)60(36(4)84-55)90-53-27-47(76-12)59(35(3)83-53)91-54-29-49(78-14)61(37(5)85-54)93-66-58(73)64(80-16)56(71)34(2)87-66/h17,25,33-40,42-45,47-56,58-66,71,73-74H,18-24,26-32H2,1-16H3
- InChI-Schlüssel: FKEFEVSJQJDJAJ-UHFFFAOYSA-N
- Lächelt: OC1(C(C)OC2CC3C(C(C)O2)OOC2(CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2C(C(C(C(C)O2)O)OC)O)OC)OC)OC)OC)CO3)CCC2C3CC=C4CC(CCC4(C)C3CCC21C)OC1C(C(=CC(C)O1)OC)=O
Berechnete Eigenschaften
- Genaue Masse: 1368.74436
- Monoisotopenmasse: 1368.744
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 26
- Schwere Atomanzahl: 96
- Anzahl drehbarer Bindungen: 19
- Komplexität: 2670
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 35
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topologische Polaroberfläche: 281Ų
Experimentelle Eigenschaften
- Dichte: 1.29
- Brechungsindex: 1.563
- PSA: 280.82
- LogP: 6.15750
2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-me Verwandte Literatur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
116709-64-9 (2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-me) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge